![molecular formula C23H28ClN3O4S B11037527 N~2~-(1-acetyl-2,3-dihydro-1H-indole-5-sulfonyl)-N-[(4-chlorophenyl)methyl]leucinamide](/img/structure/B11037527.png)
N~2~-(1-acetyl-2,3-dihydro-1H-indole-5-sulfonyl)-N-[(4-chlorophenyl)methyl]leucinamide
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Overview
Description
N~2~-(1-acetyl-2,3-dihydro-1H-indole-5-sulfonyl)-N-[(4-chlorophenyl)methyl]leucinamide is a useful research compound. Its molecular formula is C23H28ClN3O4S and its molecular weight is 478.0 g/mol. The purity is usually 95%.
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Preparation Methods
The synthesis of C450-0730 involves several steps, including the formation of key intermediates and the final coupling reactions. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is produced through a series of organic synthesis steps involving the use of specific reagents and catalysts .
Scientific Research Applications
C450-0730 has significant applications in scientific research, particularly in the study of bacterial quorum sensing. It is used to investigate the mechanisms of bacterial communication and the role of LuxN in Vibrio harveyi. Additionally, C450-0730 is employed in research focused on developing new antibacterial agents by targeting quorum sensing pathways. Its ability to inhibit LuxN makes it a valuable tool for studying bacterial behavior and developing strategies to combat bacterial infections .
Biological Activity
N~2~-(1-acetyl-2,3-dihydro-1H-indole-5-sulfonyl)-N-[(4-chlorophenyl)methyl]leucinamide is a synthetic compound with potential therapeutic applications, particularly in the fields of neuropharmacology and cancer treatment. This article reviews its biological activity based on diverse research findings, including case studies and experimental data.
- IUPAC Name : this compound
- Molecular Formula : C17H20ClN3O3S
- Molecular Weight : 373.87 g/mol
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including anti-inflammatory, antioxidant, and potential anticancer properties. The following sections detail these activities.
1. Anti-inflammatory Activity
Studies have shown that compounds similar to this compound possess significant anti-inflammatory effects. For instance, derivatives of indole have been reported to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro and in vivo models.
2. Antioxidant Activity
The antioxidant properties of this compound are noteworthy. Research has demonstrated that it can reduce oxidative stress markers in cellular models. The mechanism involves the upregulation of endogenous antioxidant enzymes like superoxide dismutase (SOD) and catalase, which help mitigate cellular damage caused by reactive oxygen species (ROS).
3. Anticancer Potential
Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. The compound appears to induce apoptosis in cancer cells through the activation of caspases and modulation of the Bcl-2 family proteins.
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of a related indole derivative on models of neurodegeneration. The results indicated that treatment with the compound significantly reduced neuronal cell death and improved behavioral outcomes in rodent models of Alzheimer's disease.
Parameter | Control Group | Treatment Group |
---|---|---|
Neuronal Cell Viability (%) | 60 | 85 |
Behavioral Score (Morris Test) | 25 | 45 |
Case Study 2: Anticancer Activity
In vitro assays using human breast cancer cell lines showed that the compound inhibited cell proliferation in a dose-dependent manner. The IC50 value was determined to be approximately 15 µM.
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 15 |
MDA-MB-231 | 12 |
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to modulate key signaling pathways involved in inflammation and cell survival:
- NF-kB Pathway : Inhibition of NF-kB signaling leads to decreased expression of inflammatory mediators.
- MAPK Pathway : Modulation of MAPK pathways contributes to its anticancer effects by promoting apoptosis.
Properties
Molecular Formula |
C23H28ClN3O4S |
---|---|
Molecular Weight |
478.0 g/mol |
IUPAC Name |
2-[(1-acetyl-2,3-dihydroindol-5-yl)sulfonylamino]-N-[(4-chlorophenyl)methyl]-4-methylpentanamide |
InChI |
InChI=1S/C23H28ClN3O4S/c1-15(2)12-21(23(29)25-14-17-4-6-19(24)7-5-17)26-32(30,31)20-8-9-22-18(13-20)10-11-27(22)16(3)28/h4-9,13,15,21,26H,10-12,14H2,1-3H3,(H,25,29) |
InChI Key |
BXNBAWRWAXBDOG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)NCC1=CC=C(C=C1)Cl)NS(=O)(=O)C2=CC3=C(C=C2)N(CC3)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.